1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BBDF typically involves multiple steps, starting with the preparation of the biphenyl core. One common approach is the Friedel-Crafts alkylation reaction, where an aromatic ring is substituted with an alkyl group using a strong Lewis acid catalyst. The reaction conditions include the use of a Lewis acid such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.
Industrial Production Methods: In an industrial setting, the production of BBDF may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: BBDF can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the ethynyl group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be carried out using strong Lewis acids like AlCl3.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
BBDF has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activity and potential use in drug discovery.
Medicine: Explored for its therapeutic properties and possible applications in treating diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
BBDF can be compared with other similar compounds, such as 4,4'-di-tert-butylbiphenyl and 1,4-dimethoxybenzene . These compounds share structural similarities but differ in their functional groups and properties. BBDF's uniqueness lies in its combination of butyl and fluorine substituents, which contribute to its distinct reactivity and applications.
Comparison with Similar Compounds
4,4'-di-tert-butylbiphenyl
1,4-dimethoxybenzene
4-butyl-2,6-difluorophenyl
Properties
IUPAC Name |
5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKLKYXSCOTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781060 |
Source
|
Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221526-80-3 |
Source
|
Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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